molecular formula C8H8BrN5 B13061178 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13061178
M. Wt: 254.09 g/mol
InChI Key: YHSBGRCQJQBHLQ-UHFFFAOYSA-N
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Description

5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the brominated triazole with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-[(Pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Chloro-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine: The position of the pyridinyl group is different, which can influence its interactions with biological targets.

Uniqueness

The presence of the bromine atom in 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine enhances its reactivity in substitution reactions and its ability to participate in coupling reactions

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

5-bromo-1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13)

InChI Key

YHSBGRCQJQBHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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